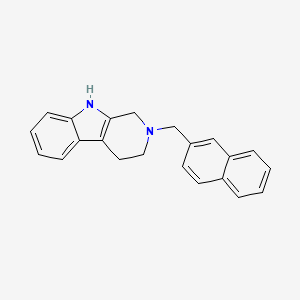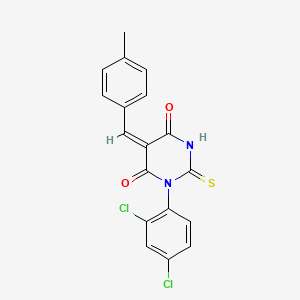![molecular formula C18H21NO2S B6046910 4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6046910.png)
4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Methylthio)acetyl]-2-(1-naphthylmethyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is known for its unique structural features, which make it an attractive target for designing new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The exact mechanism of action of 4-[(Methylthio)acetyl]-2-(1-naphthylmethyl)morpholine is not fully understood. However, it is believed to act through multiple pathways, including modulation of neurotransmitter release, inhibition of ion channels, and activation of opioid receptors. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. It has been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in pain perception, mood regulation, and cognitive function. It has also been shown to inhibit the activity of ion channels, such as voltage-gated sodium channels and calcium channels, which are involved in neuronal excitability and neurotransmitter release. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory properties, which may protect against oxidative stress and inflammation-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(Methylthio)acetyl]-2-(1-naphthylmethyl)morpholine in lab experiments is its potent pharmacological activity, which allows for the investigation of its effects on various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4-[(Methylthio)acetyl]-2-(1-naphthylmethyl)morpholine. One direction is to investigate its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a modulator of ion channels and neurotransmitter release, which may lead to the development of new drugs for pain management and mood disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-[(Methylthio)acetyl]-2-(1-naphthylmethyl)morpholine involves the reaction of 1-naphthaldehyde with methylthiomethylmorpholine in the presence of acetic anhydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(Methylthio)acetyl]-2-(1-naphthylmethyl)morpholine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities in animal models. It has also been investigated for its potential as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-1-[2-(naphthalen-1-ylmethyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-22-13-18(20)19-9-10-21-16(12-19)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-8,16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOPYFWSEBWJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCOC(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B6046829.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B6046848.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046857.png)
![methyl 2-{[({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6046864.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6046872.png)
![(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B6046878.png)
![(1S*,4S*)-2-(2-{3-[3-(3-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046886.png)
![N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide](/img/structure/B6046896.png)
![N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide](/img/structure/B6046897.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046899.png)

![1-(1-azocanyl)-3-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6046912.png)
